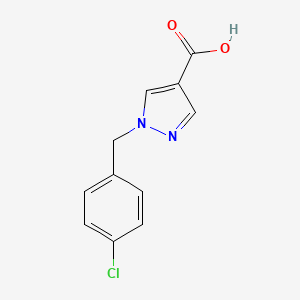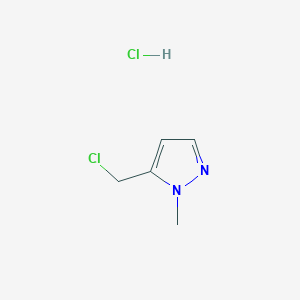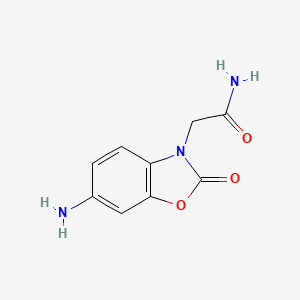
Methyl 2-(4-fluorosulfonyloxyphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-formylphenoxy)acetate is a related compound with the empirical formula C10H10O4 and a molecular weight of 194.18 .
Synthesis Analysis
While specific synthesis methods for “Methyl 2-(4-fluorosulfonyloxyphenoxy)acetate” are not available, a related compound, methyl acetate, can be produced by catalytic esterification of acetic acid and methanol .Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods. For example, Methyl (fluorosulfonyl)acetate has a molecular formula of CHFOS and an average mass of 156.133 Da .Chemical Reactions Analysis
The types of reactions involving aromatic rings like those in the compound you mentioned are substitution, addition, and oxidation. The most common type is electrophilic substitution .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound can be determined through various laboratory methods. For example, Methyl (fluorosulfonyl)acetate has a molecular formula of CHFOS, an average mass of 156.133 Da, and a monoisotopic mass of 155.989258 Da .Applications De Recherche Scientifique
Synthesis of Phenoxy Acetamide Derivatives
“Methyl 2-(4-fluorosulfonyloxyphenoxy)acetate” is a key intermediate in the synthesis of various phenoxy acetamide derivatives. These derivatives are explored for their pharmacological activities, which include potential therapeutic applications. Medicinal chemists utilize this compound to design new pharmaceuticals or improve existing processes .
Development of Thiophene-Based Compounds
The compound serves as a precursor in the synthesis of thiophene derivatives, which are crucial in medicinal chemistry. Thiophene derivatives exhibit a wide range of pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities. They are also used in material science for the development of organic semiconductors and OLEDs .
Catalysis in Organic Synthesis
“Methyl 2-(4-fluorosulfonyloxyphenoxy)acetate” can act as a catalyst in organic synthesis reactions. It is particularly useful in demethylation reactions where it can enhance the outcome by coordinating with electron-rich sites in organic compounds .
Inertial Navigation Systems
While the search for “EN300-7553141” yielded results for a product named “EN-300,” which is a precision fiber optic inertial measurement/navigation unit, it is not directly related to the chemical compound . However, it’s important to note that chemical compounds with similar names can sometimes be used in the development of such navigation systems .
Environmental Monitoring
Similarly, the “EN300” name also refers to a 5-in-1 environmental meter used for measuring humidity, temperature, air velocity, light, and sound. Although this is not an application of the chemical compound, it highlights the importance of precise measurement and monitoring in environmental research .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-(4-fluorosulfonyloxyphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO6S/c1-14-9(11)6-15-7-2-4-8(5-3-7)16-17(10,12)13/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLACBYWGKVOXEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-fluorosulfonyloxyphenoxy)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate](/img/structure/B2863421.png)
![2-[4-(Dimethylcarbamoyl)triazol-1-yl]acetic acid](/img/structure/B2863424.png)

![7-(4-benzylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2863426.png)
![N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2863427.png)




![7-(1,3-Benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-4-methyl-5-isoxazolyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2863437.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2863438.png)
![2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2863442.png)

